

L-Moses dihydrochloride solubility protocol

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Compound Focus: L-Moses

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Solubility and Basic Preparation Data

The table below summarizes the fundamental physicochemical and solubility data for **L-Moses** dihydrochloride, which is crucial for planning experiments [1] [2].

Property	Value / Description
Molecular Weight	433.38 g/mol [1] [2]
Purity	≥98% [1] / 99.0% [2]
CAS Number	2922480-38-2 [1] [2]
Chemical Formula	C ₂₁ H ₂₄ N ₆ .2HCl [1] / C ₂₁ H ₂₆ Cl ₂ N ₆ [2]
Solubility in Water	100 mg/mL (230.74 mM) [2]
Solubility in DMSO	100 mg/mL (230.74 mM) [1] [2]

Preparing Stock Solutions The following table provides a guide for preparing stock solutions based on a molecular weight of 433.38 g/mol. Always use the batch-specific molecular weight from the Certificate of Analysis for precise calculations [1].

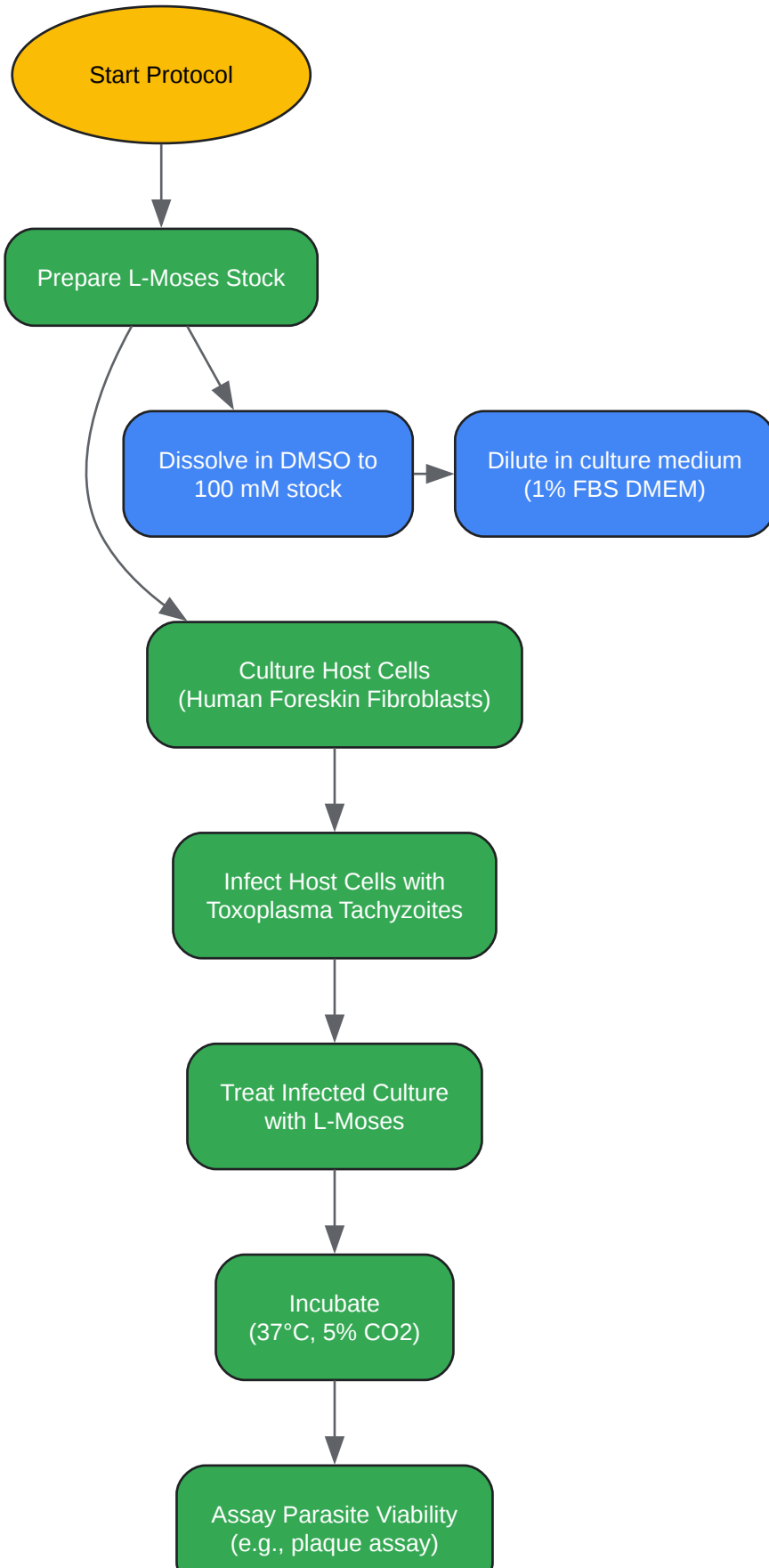
Target Concentration	Mass of Compound
10 mM	4.33 mg
50 mM	21.67 mg

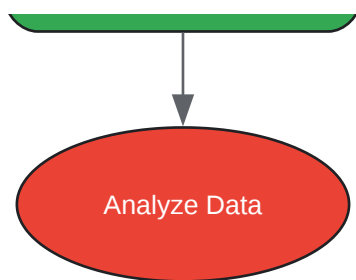
For a **10 mM stock solution**, add 1 mL of your chosen solvent (water or DMSO) to 4.33 mg of **L-Moses** dihydrochloride to achieve the final concentration [1]. Note that DMSO is hygroscopic (absorbs moisture from the air), which can affect concentration over time, so use newly opened containers for preparing stock solutions [2].

Experimental Protocol for Biological Studies

The following workflow is reconstructed from a published study that used **L-Moses** dihydrochloride to investigate its effect on the parasite *Toxoplasma gondii* [3]. This provides a practical example of its application in a cellular assay.

L-Moses Anti-Toxoplasma Experimental Workflow





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Detailed Protocol Steps [3]:

- **Compound Preparation:** **L-Moses** dihydrochloride was reconstituted in DMSO to create a concentrated stock solution. This stock was then diluted to the desired working concentration in the cell culture medium just before use.
- **Cell Culture and Infection:** Human foreskin fibroblast (HFF) host cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS). *Toxoplasma gondii* tachyzoites (RH strain) were maintained and used to infect the HFF monolayers. The infection medium was DMEM with 1% FBS.
- **Treatment and Incubation:** The infected cultures were treated with the prepared **L-Moses** solution. The culture plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for a defined period.
- **Viability Assessment:** Parasite viability was assessed after treatment. The study included a critical control: parasites engineered to overexpress the GCN5b bromodomain showed decreased sensitivity to **L-Moses**, confirming that the compound's effect was on-target.

Important Handling and Safety Notes

- **Storage:** For long-term stability, the powder should be stored desiccated at room temperature (RT) [1] [4]. Once dissolved, stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use (about one month) or at -80°C for longer-term storage (up to 6 months). Avoid repeated freeze-thaw cycles [2].
- **In Vivo Dosing Formulations:** For animal studies, one source provides example protocols for preparing dosing solutions. For instance, you can prepare a suspension of ≥2.5 mg/mL using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always ensure the formulation is appropriate for your specific administration route and animal model [2].
- **Intended Use:** This compound is sold for laboratory research purposes only and is not for diagnostic or therapeutic use [1] [4].

Biological Background and Application

L-Moses dihydrochloride is characterized as a high-affinity, selective, and cell-permeable inhibitor of the p300/CBP-associated factor (PCAF/KAT2B) bromodomain [1] [2]. It exhibits potent activity with a reported K_i of 47 nM and a K_d of 126 nM, demonstrating high selectivity over other bromodomains, including >4500-fold selectivity for PCAF over BRD4 [1] [2]. Its key biological effects include:

- **Mechanism of Action:** It acts by disrupting the interaction between the PCAF/GCN5 bromodomain and acetylated lysine residues on histones, thereby interfering with chromatin recognition and gene regulation [3].
- **Neuroprotective Effects:** The compound has been shown to inhibit Tunicamycin-induced neuronal cell death by reversing associated transcriptional changes [1].
- **Anti-Parasitic Activity:** As outlined in the protocol, **L-Moses** displays potent activity against *Toxoplasma gondii* tachyzoites by targeting the parasite's essential GCN5b bromodomain [3].
- **Cell Permeability and Safety:** **L-Moses** is cell-permeable, shows metabolic stability in human and mouse liver microsomes, and demonstrated no observable cytotoxicity in peripheral blood mononuclear cells (PBMCs) in tested models [1].

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